REACTION_SMILES
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[CH3:1][n:2]1[c:3](=[O:22])[nH:4][c:5](-[c:16]2[cH:17][cH:18][n:19][cH:20][cH:21]2)[c:6](-[c:9]2[cH:10][c:11]([CH3:15])[cH:12][cH:13][cH:14]2)[c:7]1=[O:8].[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27]>>[CH3:1][n:2]1[c:3]([Cl:25])[n:4][c:5](-[c:16]2[cH:17][cH:18][n:19][cH:20][cH:21]2)[c:6](-[c:9]2[cH:10][c:11]([CH3:15])[cH:12][cH:13][cH:14]2)[c:7]1=[O:8]
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Name
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Cc1cccc(-c2c(-c3ccncc3)[nH]c(=O)n(C)c2=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(-c2c(-c3ccncc3)[nH]c(=O)n(C)c2=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(-c2c(-c3ccncc3)nc(Cl)n(C)c2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |